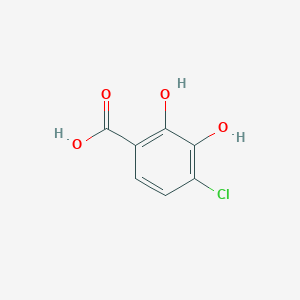

4-Chloro-2,3-dihydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2,3-dihydroxybenzoic acid is a chemical compound with the CAS Number: 27864-01-3 . It has a molecular weight of 188.57 and is typically stored at room temperature . It is a powder in physical form .

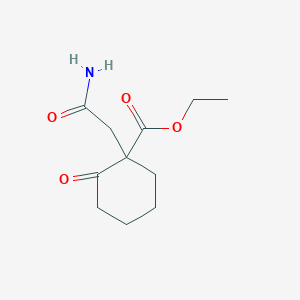

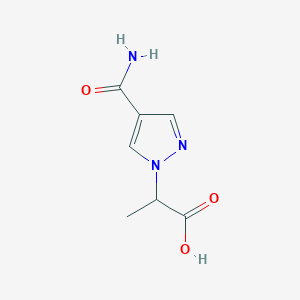

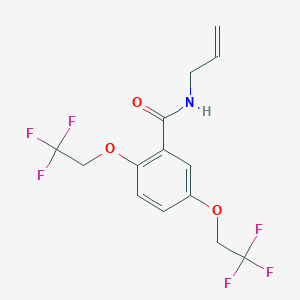

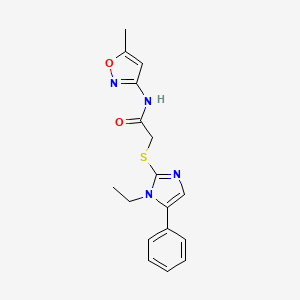

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) .Physical and Chemical Properties Analysis

This compound has a melting point of 225-226 degrees Celsius . It is a powder in physical form .Scientific Research Applications

Wastewater Treatment

4-Chloro-2,3-dihydroxybenzoic acid, as a derivative of dihydroxybenzoic acid (DHBA), is relevant in wastewater treatment. The electrochemical oxidation of DHBA at a platinized titanium electrode has been studied for water disinfection, providing an alternative to chlorinating techniques that produce trihalomethane compounds. This method shows potential for pollutant conversion and total organic carbon (TOC) decrease in contaminated water (de Lima Leite et al., 2003).

Photodecomposition Studies

Research on chlorobenzoic acids, including 4-chloro variants, has shown that ultraviolet irradiation leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This finding is significant in understanding the photodecomposition processes of these compounds in environmental contexts (Crosby & Leitis, 1969).

Biosynthesis Applications

4-Hydroxybenzoic acid, closely related to this compound, is a versatile intermediate for the biosynthesis of various high-value bioproducts. It has applications in food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering techniques have been developed for producing 4-hydroxybenzoic acid and its derivatives for these industries (Wang et al., 2018).

Electrochemical Studies

Electrochemical studies involving DHBA derivatives, including 3,4-DHBA and related compounds, have been conducted to explore electro-organic synthesis. These studies contribute to understanding the electrochemical behavior of these compounds and their potential applications in various organic reactions (Golabi & Nematollahi, 1997).

Co-crystal Formation

The formation of co-crystals involving chlorzoxazone and dihydroxybenzoic acids, including this compound, has been characterized, revealing interactions that are crucial in crystal engineering and pharmaceutical formulation (Childs & Hardcastle, 2007).

Polymer Synthesis

4-Hydroxybenzoic acid and its derivatives are used in synthesizing high molecular weight poly(4-hydroxybenzoate)s, indicating the relevance of DHBA derivatives in polymer chemistry. These polymers have applications in various industries, including materials science (Kricheldorf & Schwarz, 1984).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,3-dihydroxybenzoic acid are the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and the Neutrophil gelatinase-associated lipocalin in humans . These targets play crucial roles in various biological processes, including iron trafficking, apoptosis, innate immunity, and renal development .

Mode of Action

The compound interacts with its targets through specific biochemical reactions. For instance, it undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during these reversible reactions .

Biochemical Pathways

The compound affects several biochemical pathways. For example, it is involved in the degradation of polychlorinated biphenyls (PCBs) by aerobic organisms . It can also be transformed to protocatechuate (3,4-dihydroxybenzoic acid) or 5-chloroprotocatechuate (5-chloro-3,4-dihydroxybenzoic acid) by the enzyme 3-chlorobenzoate-4,5-dioxygenase .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetics can be influenced by factors such as dosage, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific target and biological context. For instance, it has been found to have antimicrobial activity against certain microorganisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s activity can be affected by pH levels, as its mode of action involves pH-dependent decarboxylation and carboxylation reactions . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its effects .

Biochemical Analysis

Biochemical Properties

4-Chloro-2,3-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with 2,3-dihydroxybenzoic acid decarboxylase, an enzyme from Aspergillus oryzae . The nature of these interactions is direction-dependent, meaning that the interaction of the enzyme with substrates and products can vary depending on the direction of the reaction .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, as a plant allelochemical, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that the side chain conformation of a tyrosine residue controls the entry and exit of substrate/product during reversible reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is metabolized by the gut microflora in a route via sulfate conjugation and decarboxylation reaction .

Properties

IUPAC Name |

4-chloro-2,3-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,9-10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFPLDURVJAORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27864-01-3 |

Source

|

| Record name | 4-chloro-2,3-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)

![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)

![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)